
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted anilines with pyrimidine derivatives. One common method includes the reaction of 3-chlorobenzonitrile with 3-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures.
- Coordination Chemistry : It is utilized as a ligand in coordination chemistry, interacting with metal ions to form stable complexes.
Biology
- Enzyme Inhibition Studies : Research has indicated that 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may inhibit specific enzymes, making it a valuable probe for studying biological pathways.
- Biological Activity : Preliminary studies suggest its potential as an anti-inflammatory agent and its role in modulating various biological processes through receptor interaction .
Medicine
- Therapeutic Potential : The compound is being explored for its anticancer properties. Its mechanism of action involves binding to active sites of target enzymes or receptors, thereby inhibiting their activity and affecting cellular pathways critical for tumor growth.
- Drug Development : Due to its unique structure, it is considered for further development into pharmaceuticals targeting specific diseases .
Industry
- Agrochemicals : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides.
- Material Science : Its unique properties make it suitable for developing new materials with tailored functionalities .
Case Study 1: Anticancer Activity
A study investigated the efficacy of this compound against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings revealed that it effectively reduced kinase activity, providing insights into its mechanism as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-6-(3-bromophenyl)pyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 4-(3-Chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine
Uniqueness
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position and a 3-fluorophenyl group at the 6-position, contributes to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
The primary mechanism of action for this compound involves inhibiting tubulin polymerization, which is crucial for cancer cell division. By disrupting microtubule dynamics, this compound can hinder the proliferation of cancer cells. Additionally, its structural features suggest potential interactions with various molecular targets, including enzymes and receptors, leading to modulation of several biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including HeLa and K562 cells. The compound demonstrated an IC50 value of approximately 53.02 µM against gastric adenocarcinoma cells (AGS), indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar pyrimidine derivatives have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus flavus and Aspergillus niger. The presence of halogen substituents in the phenyl rings enhances these antimicrobial effects .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been explored for anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives, including this compound. Key findings include:
Study | Findings |
---|---|
Study A | Investigated the cytotoxic effects on AGS cells; IC50 = 53.02 µM |
Study B | Demonstrated inhibition of tubulin polymerization in cancer cell lines |
Study C | Reported antimicrobial efficacy against E. coli and S. aureus |
Study D | Explored anti-inflammatory properties through cytokine inhibition |
Q & A
Q. What are the optimal synthetic routes for 4-(3-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for yield and purity?
Level: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclocondensation reactions. Key steps include:
- Intermediate Preparation : Halogenated aryl precursors (e.g., 3-chlorophenyl and 3-fluorophenyl boronic acids) are coupled to a pyrimidine core via Suzuki-Miyaura cross-coupling .
- Amine Functionalization : The 2-amine group is introduced via Buchwald-Hartwig amination or direct substitution under inert conditions .
- Optimization : Reaction parameters (temperature, catalyst loading, solvent polarity) significantly affect yield. For example, using Pd(PPh₃)₄ as a catalyst in THF at 80°C improves coupling efficiency. Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Level: Basic (Characterization)
Answer:
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between regioisomers (e.g., para vs. meta substituents) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the amine group and pyrimidine ring nitrogen) .
- Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₆H₁₂ClFN₃) and detects isotopic patterns for chlorine/fluorine .
Q. What computational strategies predict biological target interactions for this pyrimidine derivative?
Level: Advanced (Computational Modeling)
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinase targets (e.g., EGFR, VEGFR). Adjust force fields to account for halogen bonding (Cl/F interactions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Quantum Chemical Calculations : Employ Gaussian09 to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for SAR studies .
Q. How should researchers address contradictions in reported biological activity data for structurally similar pyrimidine analogs?
Level: Advanced (Data Analysis)
Answer:
- Meta-Analysis : Collate data from public databases (ChEMBL, PubChem) and apply statistical weighting to account for assay variability (e.g., IC₅₀ differences due to cell-line specificity) .
- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Structural Overlays : Use PyMOL to align crystal structures of analogs, identifying subtle conformational differences affecting activity .
Q. What methodologies establish structure-activity relationships (SAR) for halogen-substituted pyrimidine derivatives?
Level: Advanced (SAR Studies)
Answer:
- Library Design : Synthesize derivatives with systematic substitutions (e.g., Cl/F at para/meta positions) and test against a panel of targets .
- 3D-QSAR : Develop CoMFA/CoMSIA models using SYBYL-X, correlating steric/electronic fields with activity .
- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents (e.g., 3-Cl enhances hydrophobic interactions) .
Q. What experimental approaches analyze polymorphism in crystalline forms of this compound?
Level: Advanced (Crystallography)
Answer:
- PXRD : Compare diffraction patterns of recrystallized batches (solvent: ethanol vs. DCM) to detect polymorphs .
- DSC/TGA : Identify thermal transitions (melting points, decomposition) specific to each polymorph .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π, N–H⋯N) driving packing differences .
Q. How can AI-driven tools accelerate the discovery of novel derivatives with enhanced pharmacological profiles?
Level: Advanced (AI in Synthesis)
Answer:
- Reaction Prediction : Use IBM RXN or Chematica to propose novel synthetic pathways for unsynthesized analogs .
- Generative Models : Train GPT-4-based models on ChEMBL data to design derivatives with predicted high affinity for cancer targets .
- High-Throughput Screening (HTS) : Integrate AI with robotic platforms (e.g., Opentrons) for rapid SAR exploration .
Q. What safety considerations are critical during multi-step synthesis of this compound?
Level: Basic (Safety Protocols)
Answer:
- Intermediate Handling : Chloro/fluoro intermediates require inert atmosphere (N₂/Ar) to prevent hydrolysis. Use sealed reactors for exothermic steps .
- Waste Management : Segregate halogenated waste (e.g., column fractions) for incineration by licensed facilities .
- PPE : Wear nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADXTDUCEWAKCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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